molecular formula C8H15NO3 B1245837 Hyacinthacine A2

Hyacinthacine A2

Cat. No. B1245837
M. Wt: 173.21 g/mol
InChI Key: STFSMGASTIYWRS-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyacinthacine A2 is a natural product found in Muscari armeniacum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis and Stereochemistry : Hyacinthacine A2 has been a subject of interest for total synthesis due to its complex structure. The stereocontrolled photoisomerization and transannular hydroamination techniques have been pivotal in this process, allowing for the transfer of planar chirality from precursors to the product (Royzen et al., 2011).
  • Methodological Advancements : Synthesis studies have also focused on developing stereodivergent approaches to synthesize hyacinthacine A2 and its congeners, showcasing the flexibility of synthetic routes (Pecchioli et al., 2017).
  • Enantiospecific Synthesis : Efficient enantiospecific synthesis methods have been reported, demonstrating the feasibility of producing hyacinthacine A2 with specific enantiomeric configurations (Dewi-Wuelfing & Blechert, 2006).
  • Computational Assessments : Computational methods have been employed to analyze the configurational properties of hyacinthacine A2, highlighting the importance of intramolecular hydrogen bonding in its structure (Zanardi et al., 2019).

Biological Activity and Applications

  • Glycosidase Inhibition : Hyacinthacine A2 has been identified as a glycosidase inhibitor, making it significant in the study of enzyme inhibition and potential therapeutic applications (Ribes et al., 2009).
  • Acaricidal Activity : Analogues of hyacinthacine A2 derived from pyrrolizidine alkaloids have shown acaricidal activity against cattle ticks, suggesting its potential in veterinary applications (Duarte et al., 2008).
  • Isolation and Structural Elucidation : Studies have isolated hyacinthacine A2 from natural sources, such as Scilla socialis, and analyzed their structures and inhibitory activities against various glycosidases (Kato et al., 2007).

properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(1R,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol

InChI

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

STFSMGASTIYWRS-WCTZXXKLSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H]([C@H](N2C1)CO)O)O

Canonical SMILES

C1CC2C(C(C(N2C1)CO)O)O

synonyms

hyacinthacine A2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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